

Application Notes and Protocols for the Characterization of Pigment Yellow 155

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment Yellow 155*

Cat. No.: *B3429796*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of **Pigment Yellow 155** (C.I. 200310), a high-performance bisacetoacetylidyne disazo pigment. The described protocols are essential for quality control, formulation development, and ensuring the physicochemical properties of the pigment for its various applications in plastics, inks, and coatings.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction to Pigment Yellow 155

Pigment Yellow 155 is a greenish-yellow pigment known for its excellent lightfastness, thermal stability, and resistance to solvents and chemicals.[\[1\]](#)[\[4\]](#) Its chemical structure, provided below, contributes to its robust performance characteristics. Understanding its physical and chemical properties is crucial for its effective utilization.

Chemical Structure:

CAS Number: 68516-73-4[\[4\]](#)

Analytical Techniques for Characterization

A multi-faceted approach is necessary to fully characterize **Pigment Yellow 155**, encompassing techniques that probe its molecular structure, crystalline nature, particle size, thermal properties, and surface characteristics.

Spectroscopic Techniques

2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the **Pigment Yellow 155** molecule, confirming its chemical identity and detecting any potential impurities or modifications. The technique is also valuable in studying polymorphism.[5]

2.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used to assess the coloristic properties and the dispersion stability of **Pigment Yellow 155** in a solvent. The absorption spectrum in the visible region is indicative of its yellow color, while the transmittance measurement of a pigment dispersion over time can quantify its settling behavior.[6]

X-Ray Diffraction (XRD)

XRD is a critical technique for determining the crystalline structure of **Pigment Yellow 155**. It has been established that **Pigment Yellow 155** crystallizes in the triclinic P1 space group.[5] XRD is also instrumental in identifying different polymorphic forms of the pigment, which can significantly impact its color and performance.[5]

Thermal Analysis

2.3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. This is crucial for applications where the pigment is subjected to high processing temperatures.

2.3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, glass transitions, and to study polymorphic transformations, which are critical for understanding the pigment's behavior during processing.[5]

Microscopic Techniques

2.4.1. Transmission Electron Microscopy (TEM)

TEM is employed to visualize and measure the primary particle size and morphology (shape) of **Pigment Yellow 155**. The particle size distribution and aspect ratio are key parameters that influence the pigment's optical properties, such as tinting strength and opacity, as well as its dispersibility.

Chromatographic Techniques

2.5.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of **Pigment Yellow 155** and for the separation and quantification of any related substances or impurities.

Physicochemical Properties

2.6.1. Methanol Wettability

The methanol wettability test is a specific method to characterize the surface properties of the pigment powder. This property is particularly important for applications where the pigment is dispersed in a liquid medium, as it affects the ease of dispersion and the stability of the resulting formulation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **Pigment Yellow 155** that can be determined using the analytical techniques described.

Analytical Technique	Parameter	Typical Values for Pigment Yellow 155
UV-Vis Spectroscopy	Wavelength of Maximum Absorption (λ_{max})	~400-450 nm in solution
Transmittance (Dispersion Stability)	Dependent on formulation, measured at 395 nm[6]	
X-Ray Diffraction (XRD)	Crystal System	Triclinic
Space Group	P1[5]	
Thermal Analysis (TGA/DSC)	Decomposition Temperature	> 300 °C
Heat Stability	Stable up to 260-300 °C[3][7]	
Transmission Electron Microscopy (TEM)	Primary Particle Size	50 - 300 nm[8]
Aspect Ratio	1 - 10[8]	
Physicochemical Tests	Methanol Wettability (MW value)	2 - 10% (for specific applications)[8]
Lightfastness (Scale 1-8)	7 - 8[3][4]	
Specific Surface Area	~50 m ² /g[9]	

Experimental Protocols

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of **Pigment Yellow 155** for identification and structural verification.

Materials:

- **Pigment Yellow 155** powder
- Potassium bromide (KBr), spectroscopy grade
- Mortar and pestle (agate)

- Hydraulic press for KBr pellets

Sample Preparation (KBr Pellet Method):

- Dry the **Pigment Yellow 155** sample and KBr powder in an oven at 105°C for 2 hours to remove any moisture.
- Weigh approximately 1-2 mg of the pigment and 200-300 mg of KBr.
- Grind the pigment and KBr together in an agate mortar until a fine, homogeneous powder is obtained.
- Transfer the powder to a die and press it under a hydraulic press at approximately 8-10 tons for a few minutes to form a transparent or semi-transparent pellet.

Instrument Parameters (Typical):

- Spectrometer: Fourier Transform Infrared Spectrometer
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Mode: Transmittance

Data Analysis:

- Acquire the spectrum of the KBr pellet containing the sample.
- Identify the characteristic absorption bands corresponding to the functional groups of the **Pigment Yellow 155** molecule (e.g., C=O, N-H, C=C, azo group).
- Compare the obtained spectrum with a reference spectrum for positive identification.

UV-Vis Spectroscopy Protocol for Dispersion Stability

Objective: To assess the dispersion stability of **Pigment Yellow 155** in a solvent by measuring transmittance over time.

Materials:

- **Pigment Yellow 155** powder
- Xylene (or other suitable solvent)
- Stoppered test tubes or cuvettes
- Vortex mixer or sonicator

Procedure:

- Accurately weigh 30 mg of **Pigment Yellow 155** and add it to 15 mL of xylene in a stoppered test tube.[6]
- Disperse the pigment thoroughly using a vortex mixer or sonicator for a defined period (e.g., 5 minutes).
- Allow the dispersion to stand undisturbed.
- At specified time intervals (e.g., 0, 30, 60, 120 minutes), carefully take an aliquot from the top 1 cm of the dispersion.
- Dilute the aliquot with a known volume of xylene (e.g., 1 mL of dispersion diluted with 3 mL of xylene).[6]
- Measure the transmittance of the diluted sample at 395 nm using a UV-Vis spectrophotometer, with pure xylene as the blank.[6]

Data Analysis:

- Plot the transmittance (%) as a function of time.
- A slower decrease in transmittance over time indicates better dispersion stability.

X-Ray Diffraction (XRD) Protocol

Objective: To determine the crystalline phase and identify the polymorphic form of **Pigment Yellow 155**.

Materials:

- **Pigment Yellow 155** powder
- Sample holder

Sample Preparation:

- Ensure the pigment powder is finely ground and homogeneous.
- Pack the powder into the sample holder, ensuring a flat and level surface.

Instrument Parameters (Typical):

- Diffractometer: X-ray powder diffractometer
- X-ray Source: Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$)
- Voltage and Current: 40 kV and 40 mA
- Scan Range (2θ): 5° to 50°
- Step Size: 0.02°
- Scan Speed: 2°/minute

Data Analysis:

- Record the diffraction pattern (intensity vs. 2θ).
- Compare the positions and relative intensities of the diffraction peaks with a reference pattern for **Pigment Yellow 155** from a crystallographic database (e.g., ICDD).
- The presence of different peak positions would indicate a different polymorphic form.

Thermal Analysis (TGA/DSC) Protocol

Objective: To evaluate the thermal stability and identify thermal transitions of **Pigment Yellow 155**.

Materials:

- **Pigment Yellow 155** powder
- TGA/DSC instrument
- Aluminum or platinum pans

Procedure:

- Weigh approximately 5-10 mg of the pigment powder into a TGA/DSC pan.
- Place the pan in the instrument.
- Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
- Use an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).

Data Analysis:

- TGA: Plot the percentage weight loss versus temperature. Determine the onset temperature of decomposition.
- DSC: Plot the heat flow versus temperature. Identify endothermic or exothermic peaks corresponding to melting, crystallization, or polymorphic transitions.

Transmission Electron Microscopy (TEM) Protocol

Objective: To determine the primary particle size and morphology of **Pigment Yellow 155**.

Materials:

- **Pigment Yellow 155** powder

- A suitable solvent (e.g., ethanol or diethyl ether)[8]
- TEM grids (e.g., carbon-coated copper grids)
- Ultrasonic bath

Sample Preparation:

- Disperse a very small amount of the pigment powder in the solvent.
- Sonicate the dispersion for a few minutes to break up agglomerates.
- Place a drop of the dilute dispersion onto a TEM grid and allow the solvent to evaporate completely.

Instrument Parameters (Typical):

- Microscope: Transmission Electron Microscope
- Accelerating Voltage: 100-200 kV
- Magnification: Sufficient to clearly visualize individual particles (e.g., 13,000x to 29,000x).[8]

Data Analysis:

- Acquire images of a representative number of particles.
- Use image analysis software to measure the major and minor axes of a statistically significant number of particles (e.g., >100).
- Calculate the average particle size, particle size distribution, and aspect ratio.

HPLC Protocol for Purity Assessment

Objective: To determine the purity of **Pigment Yellow 155** and quantify impurities.

Materials:

- **Pigment Yellow 155** sample

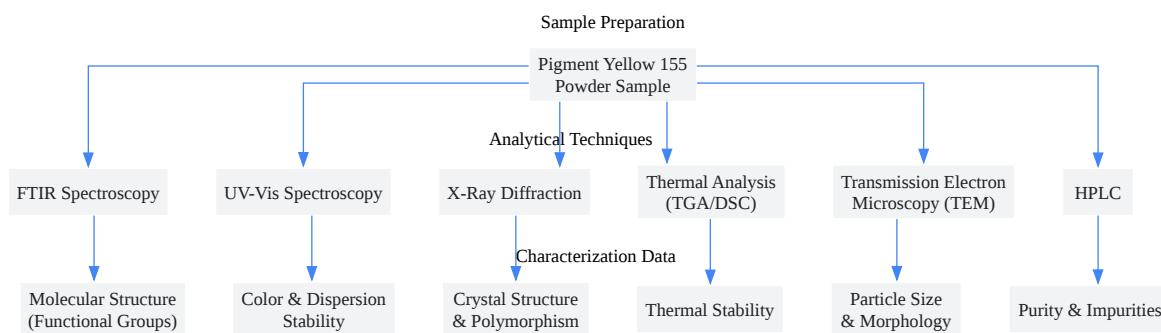
- HPLC grade solvents (e.g., methanol, acetonitrile, water)
- Formic acid or other suitable modifier
- HPLC system with a UV-Vis detector
- C18 reversed-phase column

Sample Preparation:

- Accurately weigh a small amount of the pigment sample.
- Dissolve the sample in a suitable solvent (e.g., N,N-dimethylformamide or a mixture of mobile phase solvents) to a known concentration.
- Filter the solution through a 0.45 μ m syringe filter before injection.

Chromatographic Conditions (Representative):

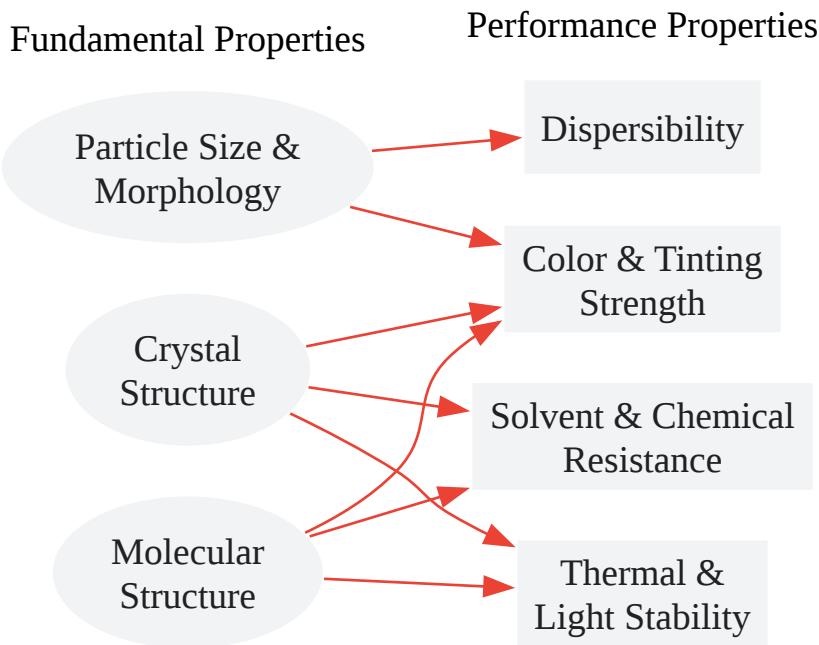
- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. (Gradient profile to be optimized).
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detection Wavelength: Wavelength of maximum absorbance (e.g., 420 nm).
- Column Temperature: 30°C


Data Analysis:

- Record the chromatogram.
- The area of the main peak corresponds to **Pigment Yellow 155**.

- Calculate the purity by the area percentage method, assuming all components have a similar response factor at the detection wavelength.

Visualizations


Experimental Workflow for Pigment Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for the comprehensive characterization of **Pigment Yellow 155**.

Logical Relationships of Pigment Properties

[Click to download full resolution via product page](#)

Caption: Interrelation of fundamental properties and performance of **Pigment Yellow 155**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US20170313884A1 - C.i. pigment yellow 155 and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant - Google Patents [patents.google.com]
- 2. Pigment Yellow 155 [dyestuffintermediates.com]
- 3. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. News - PIGMENT YELLOW 155 - Introduction and Application [precisechem.com]

- 5. researchgate.net [researchgate.net]
- 6. CN115491051B - Preparation method and application of pigment yellow 155 - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. JP2016089020A - C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant - Google Patents [patents.google.com]
- 9. Pigment Yellow 155 - SY Chemical Co., Ltd. [sypigment.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of Pigment Yellow 155]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3429796#analytical-techniques-for-pigment-yellow-155-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com